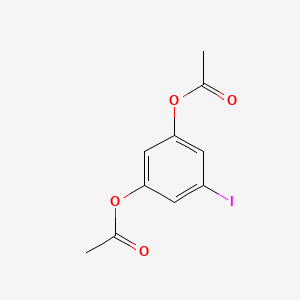3,5-Diacetoxyiodobenzene
CAS No.:
Cat. No.: VC14008822
Molecular Formula: C10H9IO4
Molecular Weight: 320.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9IO4 |
|---|---|
| Molecular Weight | 320.08 g/mol |
| IUPAC Name | (3-acetyloxy-5-iodophenyl) acetate |
| Standard InChI | InChI=1S/C10H9IO4/c1-6(12)14-9-3-8(11)4-10(5-9)15-7(2)13/h3-5H,1-2H3 |
| Standard InChI Key | MEBZEPKAJXECHE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC(=CC(=C1)I)OC(=O)C |
Introduction
Synthetic Routes to Diacetoxyiodoarenes
General Preparation of PIDA and Analogues
The synthesis of PIDA, as described by Willgerodt, involves the reaction of iodobenzene with peracetic acid in acetic acid :
Modern adaptations utilize sodium perborate or potassium peroxydisulfate as oxidants, enabling scalable production . For 3,5-diacetoxyiodobenzene, the starting material would theoretically require a pre-functionalized iodoarene, such as 3,5-diiodobenzene diacetate, though no explicit examples are documented in the reviewed literature.
Optimization for Substituted Derivatives
A PubMed study outlines a generalized method for synthesizing diacetoxyiodoarenes using sodium percarbonate as an oxidant in acetic acid and dichloromethane . Applying this to a 3,5-disubstituted iodoarene could yield the target compound, albeit with potential challenges in regioselectivity and purification.
Table 1: Comparative Synthesis Methods for Diacetoxyiodoarenes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Willgerodt (1892) | Iodobenzene, peracetic acid | 70–80 | >95 |
| Sodium Percarbonate | ArI, Na₂CO₃·1.5H₂O₂, AcOH | 85–90 | 96–99 |
Molecular Structure and Bonding
Hypervalent Bonding in PIDA
PIDA adopts a distorted T-shaped geometry, with the iodine atom in a +3 oxidation state bonded to two acetoxy oxygen atoms and a phenyl group . Crystallographic studies reveal intramolecular iodine–oxygen interactions, resulting in a pentagonal-planar coordination sphere . For 3,5-diacetoxyiodobenzene, the additional acetoxy groups at the 3 and 5 positions would likely induce steric strain, potentially altering bond lengths and angles compared to PIDA.
Table 2: Structural Parameters of PIDA
| Bond/Angle | Value |
|---|---|
| I–C (phenyl) | 2.08 Å |
| I–O (acetate) | 2.156 Å |
| C–I–O Bond Angle | <90° |
Reactivity and Mechanistic Insights
Oxidative Coupling Reactions
PIDA facilitates oxidative coupling of phenols and amines via single-electron transfer (SET) mechanisms . The electron-withdrawing 3,5-diacetoxy groups in the derivative could enhance electrophilicity at iodine, accelerating such transformations. For example, the oxidation of alcohols to ketones might proceed with higher efficiency due to increased Lewis acidity.
C–H Functionalization
Hypervalent iodine reagents enable C–H activation in arenes and alkanes . Substituted diacetoxyiodoarenes could direct functionalization to specific positions on aromatic rings, leveraging the steric effects of the 3,5-substituents.
| Parameter | Value |
|---|---|
| Storage Temperature | <15°C (cool, dark place) |
| Hazard Statements | H315, H319 (skin/eye irritation) |
| Precautionary Measures | Gloves, eye protection |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume